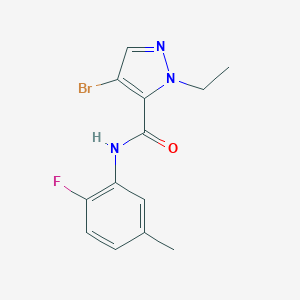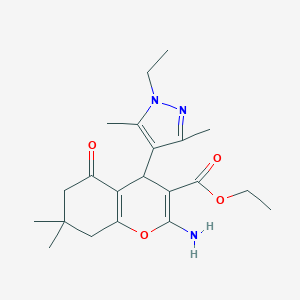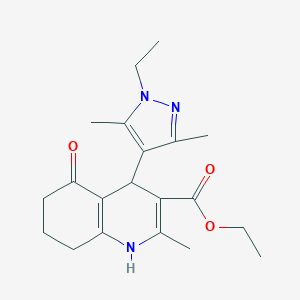
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea, also known as CPMT, is a chemical compound that has been widely studied for its potential therapeutic applications. CPMT belongs to the class of thioureas, which are known to exhibit a diverse range of biological activities.
科学研究应用
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. This compound has also been studied for its anti-inflammatory properties, where it inhibits the production of pro-inflammatory cytokines. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake.
作用机制
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer. In diabetes research, this compound has been shown to activate AMP-activated protein kinase (AMPK), a signaling pathway involved in glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the disease and model system studied. In cancer research, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In diabetes research, this compound has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism.
实验室实验的优点和局限性
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea's advantages for lab experiments include its high purity, stability, and well-defined mechanism of action. This compound's limitations for lab experiments include its low solubility in water and potential toxicity at high concentrations.
未来方向
For 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea research include the development of more potent and selective analogs, the identification of new therapeutic applications, and the elucidation of its mechanism of action. This compound's potential for combination therapy with other drugs should also be explored.
合成方法
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzyl chloride with sodium pyridine-4-carboxylate to form 4-chlorobenzyl pyridine-4-carboxylate. This intermediate is then reacted with thiourea in the presence of a base to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
属性
分子式 |
C13H12ClN3S |
|---|---|
分子量 |
277.77 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea |
InChI |
InChI=1S/C13H12ClN3S/c14-11-1-3-12(4-2-11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18) |
InChI 键 |
CHVHGDZRWAXGSS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=S)NCC2=CC=NC=C2)Cl |
规范 SMILES |
C1=CC(=CC=C1NC(=S)NCC2=CC=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B280181.png)
![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)

![7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B280186.png)
![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)
![3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280199.png)
![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B280200.png)

![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)

![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)
![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)
